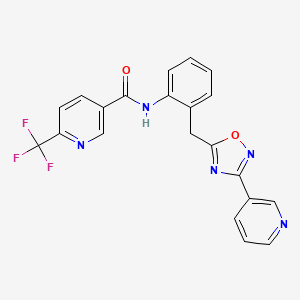
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C21H24ClNO3 and its molecular weight is 373.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile Synthesis Methods : Research by Zhang et al. (2014) presents a facile procedure for synthesizing enantiomerically pure diarylethanes, starting from related compounds. This method is characterized by its cost-effectiveness, scalability, and ability to produce high-purity enantiomers, potentially applicable to the synthesis of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenoxy)ethanone (Zhang et al., 2014).
Photochemistry and Synthetic Applications : Plíštil et al. (2006) investigated the photochemistry of related compounds, revealing the potential of using light-induced reactions for synthesizing complex organic structures. This research may inform methods for manipulating similar compounds in the context of synthetic organic chemistry (Plíštil et al., 2006).
Condensation Reactions : Research by Moskvina et al. (2015) explored condensation reactions involving related chlorophenyl compounds. Such reactions are crucial in the synthesis of various heterocycles, which may include the target compound (Moskvina et al., 2015).
Potential Therapeutic Applications
Antiviral Activity : A study by Demchenko et al. (2019) examined the antiviral activity of chlorophenyl compounds, suggesting the potential of similar compounds, like this compound, in antiviral applications (Demchenko et al., 2019).
Interaction with Biological Systems : Yim et al. (2008) investigated the metabolic fate of methoxychlor in the human intestinal gut, providing insight into how similar compounds may interact with biological systems and their potential for medical applications (Yim et al., 2008).
Environmental and Safety Considerations
- Toxicological Impact : Ghazipura et al. (2017) conducted a systematic review on the reproductive toxicity of benzophenone-3, a compound with structural similarities. This research highlights the importance of understanding the environmental and health impacts of chemical compounds, which could be relevant for the safe handling and application of this compound (Ghazipura et al., 2017).
Propiedades
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-19-7-2-3-8-20(19)26-15-21(24)23-13-5-4-6-17(14-23)16-9-11-18(22)12-10-16/h2-3,7-12,17H,4-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOCIJTUJSCPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
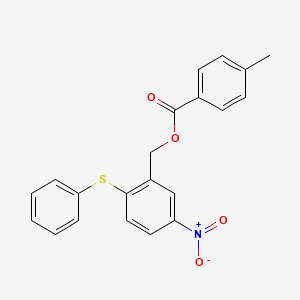
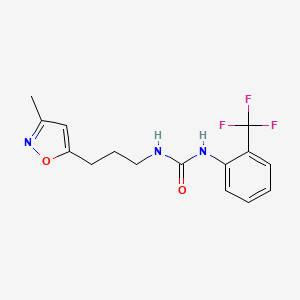
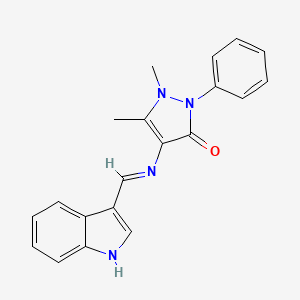
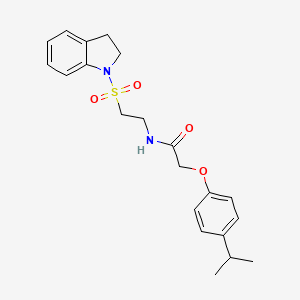
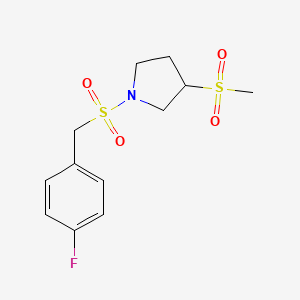
![2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2892716.png)
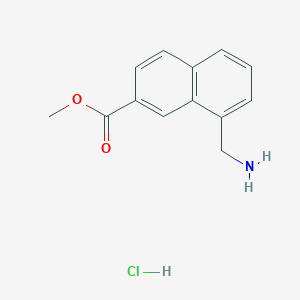
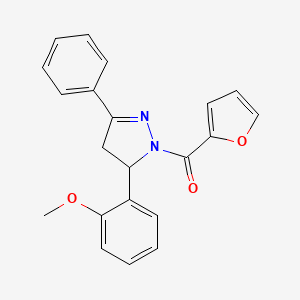
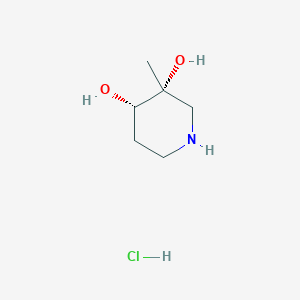
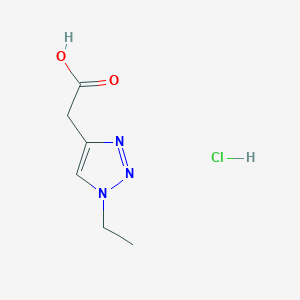
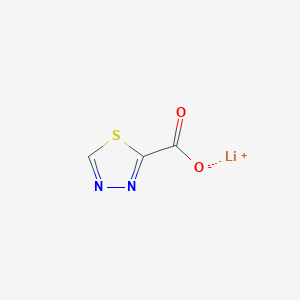
![N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892731.png)

